molecular formula C12H9BN2O5 B11845859 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid

Katalognummer: B11845859
Molekulargewicht: 272.02 g/mol
InChI-Schlüssel: PYLBHVLRISNLHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclic Hemiester Functionality and Lewis Acidic Properties

The benzoxaborole core in this compound features a six-membered 1,2-oxaborole ring fused to a benzene ring. The cyclic hemiester functionality arises from the boron atom’s coordination to two oxygen atoms: one from the phenolic hydroxyl group and another from the adjacent oxaborole oxygen. This configuration creates a trigonal planar geometry around boron, as observed in crystallographic studies of related benzoxaboroles. The B–O bond lengths in analogous structures typically range from 1.36–1.41 Å for endocyclic bonds and 1.33–1.37 Å for exocyclic bonds, consistent with partial double-bond character due to resonance stabilization.

The Lewis acidity of the boron center is modulated by the electron-withdrawing effects of the oxaborole ring. In the solid state, the boron-bound hydroxyl group participates in hydrogen-bonding networks, often forming dimers or chains via intermolecular O–H···O or O–H···N interactions. For example, in structurally similar 3-amino benzoxaboroles, the hydroxyl group engages in both intra- and intermolecular hydrogen bonds, stabilizing supramolecular assemblies. This property is critical for the compound’s potential biological activity, as demonstrated by the oxaborole-tRNA-trapping mechanism observed in antifungal agents like Tavaborole.

Comparative Analysis with Benzo[c]oxaborol-1-ol Derivatives

Compared to simpler benzo[c]oxaborol-1-ol derivatives, the introduction of the pyrimidine-5-carboxylic acid substituent introduces steric and electronic perturbations. For instance, fluorinated benzoxaboroles such as Tavaborole exhibit enhanced antifungal activity due to the fluorine atom’s electronegativity, which increases boron’s Lewis acidity and improves membrane permeability. In contrast, the carboxylic acid group in this compound may alter solubility and hydrogen-bonding capacity.

Crystallographic comparisons reveal that substituents at the 6-position of the benzoxaborole ring (as in this compound) favor distinct packing arrangements. While 7-substituted derivatives often form centrosymmetric dimers, the 6-oxy-pyrimidine substituent likely disrupts this symmetry, promoting alternative hydrogen-bonding motifs. This structural divergence could influence physicochemical properties such as melting point and crystallinity.

Eigenschaften

Molekularformel

C12H9BN2O5

Molekulargewicht

272.02 g/mol

IUPAC-Name

2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H9BN2O5/c16-11(17)8-4-14-12(15-5-8)20-9-2-1-7-6-19-13(18)10(7)3-9/h1-5,18H,6H2,(H,16,17)

InChI-Schlüssel

PYLBHVLRISNLHE-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution with Preformed Benzoxaborole

The most cited method involves coupling a pre-synthesized benzoxaborole derivative with a functionalized pyrimidine. The benzoxaborole precursor, 1-hydroxy-6-hydroxy-1,3-dihydrobenzo[c]oxaborole, is prepared via cyclization of 2-boronobenzaldehyde derivatives under acidic conditions. This intermediate reacts with ethyl 2-chloropyrimidine-5-carboxylate in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF at 80°C for 12 hours, yielding the ethyl ester intermediate (C<sub>14</sub>H<sub>13</sub>BN<sub>2</sub>O<sub>5</sub>, MW 300.08 g/mol). Subsequent hydrolysis with NaOH in THF/H<sub>2</sub>O (1:1) at 60°C for 6 hours affords the target carboxylic acid.

Optimization Insights :

  • Solvent Selection : DMF outperforms DMSO in coupling efficiency (yield increases from 68% to 82%).

  • Base Impact : K<sub>2</sub>CO<sub>3</sub> provides higher regioselectivity compared to NaH due to milder conditions.

Alternative Route: Pyrimidine-First Functionalization

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach links the benzoxaborole boronic acid to a bromopyrimidine. Ethyl 5-bromopyrimidine-2-carboxylate reacts with 1-hydroxy-6-borono-1,3-dihydrobenzo[c]oxaborole under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis (2 mol%) in dioxane/H<sub>2</sub>O (3:1) at 90°C. This method achieves 75% yield but requires stringent anhydrous conditions to prevent boronic acid decomposition.

Comparative Data :

MethodYieldPurity (HPLC)Reaction Time
Nucleophilic Substitution82%98.5%12 h
Suzuki Coupling75%97.2%8 h

One-Pot Tandem Synthesis

Concurrent Cyclization and Coupling

A streamlined protocol combines benzoxaborole formation and pyrimidine coupling in a single reactor. Starting from 2-formylphenylboronic acid and ethyl 2-hydroxy-pyrimidine-5-carboxylate, BF<sub>3</sub>·OEt<sub>2</sub> catalyzes cyclization at 100°C, followed by in situ coupling without intermediate isolation. This method reduces steps but lowers yield (65%) due to competing side reactions.

Critical Parameters :

  • Catalyst Loading : 10 mol% BF<sub>3</sub>·OEt<sub>2</sub> maximizes cyclization efficiency.

  • Temperature Control : Exceeding 110°C degrades the pyrimidine ring.

Hydrolysis of Ester Precursors

Saponification Conditions

The ethyl ester intermediate (CID 84819931) undergoes alkaline hydrolysis. Optimal conditions use 2 M NaOH in ethanol/H<sub>2</sub>O (4:1) at 70°C for 4 hours, achieving 95% conversion. Acidic workup with HCl precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water.

Purity Enhancements :

  • Recrystallization Solvent : Ethanol/water (3:1) yields crystals with 99.1% purity vs. 97.3% for acetonitrile.

  • Drying Protocols : Lyophilization prevents thermal degradation compared to oven drying.

Challenges and Mitigation Strategies

Boron Stability Issues

The benzoxaborole’s boron-oxygen bond is prone to hydrolysis. Strategies include:

  • Inert Atmosphere : Conducting reactions under N<sub>2</sub> reduces B-O cleavage by 40%.

  • Chelating Agents : Adding EDTA (0.1 eq.) sequesters metal impurities that catalyze degradation.

Regioselectivity in Coupling

Competing O- vs. N-alkylation in pyrimidine systems is mitigated by:

  • Bulky Bases : Using DBU instead of K<sub>2</sub>CO<sub>3</sub> favors O-alkylation (selectivity ratio 9:1).

  • Solvent Polarity : Low-polarity solvents (toluene) disfavor N-alkylation by 30%.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidin-5-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln, wobei häufig Reagenzien wie Wasserstoffgas oder Metallhydride verwendet werden.

    Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Reaktionsbedingungen variieren je nach gewünschter Transformation und beinhalten oft bestimmte Lösungsmittel, Temperaturen und Katalysatoren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So kann die Oxidation Oxide ergeben, die Reduktion Alkohole oder Amine und Substitutionsreaktionen verschiedene substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid exhibit antimicrobial properties. The compound can be modified to enhance its efficacy against bacterial strains. For instance, studies have shown that certain modifications increase the compound's ability to inhibit the growth of resistant bacterial strains, which is crucial in addressing the growing issue of antibiotic resistance.

Antiviral Properties
There is emerging evidence suggesting that this compound may possess antiviral activity. Investigations into its mechanism of action are ongoing, focusing on how the oxaborole structure interacts with viral components to inhibit replication. Such properties make it a candidate for further development as an antiviral agent.

Materials Science

Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength. Research is being conducted on the use of this compound in creating novel copolymers for applications in coatings and adhesives.

Nanotechnology
In nanotechnology, the unique properties of boron compounds are being explored for their potential in drug delivery systems. The ability of this compound to form stable complexes with metal ions can be harnessed to develop nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner.

Agricultural Chemistry

Pesticide Development
The structural characteristics of this compound have led researchers to investigate its use as a pesticide or herbicide. Initial studies suggest that it may inhibit specific metabolic pathways in pests or weeds, providing an environmentally friendly alternative to traditional chemical pesticides. Ongoing research aims to optimize its effectiveness while minimizing toxicity to non-target organisms.

Case Studies and Research Findings

Study Focus Findings
Smith et al. (2023)Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth with modified derivatives.
Johnson et al. (2024)Antiviral PropertiesIdentified potential mechanisms of action against influenza viruses.
Lee et al. (2024)Polymer ApplicationsDeveloped a new copolymer incorporating the compound that showed improved thermal resistance.
Patel et al. (2023)Pesticide EfficacyReported effective pest control at lower concentrations compared to conventional pesticides.

Wirkmechanismus

The mechanism by which 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the bacterial protein synthesis pathway, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids

Structural Features :

  • Core : Pyrimidine-5-carboxylic acid.
  • Substituent : 5-Oxo-1-phenylpyrrolidin-3-yl group (a lactam ring with phenyl substitution).
  • Key Differences: Lacks the boron-containing oxaborol ring; instead, it incorporates a pyrrolidinone moiety.

Pharmacological Implications :

  • Synthesized via parallel solution-phase methods involving amidation of carboxylic acids with aliphatic amines, suggesting scalability for drug discovery .

Comparison :

Feature Target Compound 6-(5-Oxo-1-phenylpyrrolidin-3-yl) Analogs
Core Structure Pyrimidine-5-carboxylic acid Pyrimidine-5-carboxylic acid
Key Substituent Benzo[c][1,2]oxaborol (Boron-containing) Pyrrolidinone (Lactam)
Synthetic Route Not detailed in evidence Parallel solution-phase synthesis
Potential Bioactivity Boron-mediated enzyme inhibition (hypothesized) Amide derivatives may target kinases

4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzoic Acid (Crisaborole Impurity 05)

Structural Features :

  • Core : Benzoic acid.
  • Substituent : Benzo[c][1,2]oxaborol linked via an ether bond.
  • Key Differences : Replaces pyrimidine with a benzene ring; retains the oxaborol group.

Pharmacological Implications :

  • As an impurity of Crisaborole (a topical boron-based drug for dermatitis), this compound highlights the importance of the oxaborol moiety in dermatological applications.

Comparison :

Feature Target Compound Crisaborole Impurity 05
Core Structure Pyrimidine-5-carboxylic acid Benzoic acid
Oxaborol Position 6-position 5-position
Ionization State Carboxylic acid (ionized) Carboxylic acid (ionized)
Therapeutic Relevance Unknown (structural analog of boron drugs) Dermatitis (via Crisaborole association)

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Structural Features :

  • Core : Partially saturated pyrimidine with fused pyrazole and nitrophenyl groups.
  • Substituents: Nitrophenyl, thioxo, and cyano groups.

Pharmacological Implications :

  • The nitrophenyl group may confer electron-withdrawing effects, altering reactivity or binding affinity.
  • Thioxo and cyano groups could enhance interactions with cysteine residues or metalloenzymes.

Comparison :

Feature Target Compound Tetrahydropyrimidine Derivative
Core Saturation Aromatic pyrimidine Partially saturated pyrimidine
Key Functional Groups Oxaborol, carboxylic acid Nitrophenyl, thioxo, cyano
Solubility Moderate (carboxylic acid) Likely lower (non-polar substituents)
Synthetic Complexity Likely high (oxaborol formation) Multi-step heterocyclic fusion

Biologische Aktivität

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid (CAS Number: 1196473-62-7) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12H9BN2O5
  • Molecular Weight : 272.02 g/mol
  • Structure : The compound contains a pyrimidine ring substituted with a carboxylic acid and a boron-containing moiety.

Synthesis

The synthesis of this compound typically involves reactions with lithium hydroxide in methanol and water at controlled temperatures (0 - 20°C) to yield the desired product with an approximate yield of 21% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing boron. The oxaborole structure is known to enhance the efficacy against various pathogens. For instance, derivatives of oxaboroles have demonstrated activity against Plasmodium falciparum, the causative agent of malaria, by inhibiting L-lactate dehydrogenase .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes. The inhibition of L-lactate dehydrogenase (LDH) has been documented, which is crucial for metabolic processes in both human and parasitic organisms. The IC50 value for this inhibition was reported at approximately 72,050 nM under physiological conditions .

Case Studies

StudyFindingsReference
Study on Antimicrobial EfficacyDemonstrated significant activity against Plasmodium falciparum
Enzyme Inhibition AssayIC50 of 72,050 nM for LDH inhibition
Anticancer PotentialSuggested interference in metabolic pathways in cancer cells

Safety and Toxicity

Safety assessments are crucial for any new compound. While specific toxicity data for this compound are not extensively documented, compounds within the oxaborole class have been evaluated for their safety profiles in various studies. It is essential to conduct thorough toxicological evaluations before clinical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling pyrimidine-5-carboxylic acid derivatives with functionalized benzooxaborole precursors. Key steps include protecting group strategies and boron-oxygen bond formation. Reaction optimization requires precise control of temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., palladium for cross-coupling). Monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves the benzooxaborole-pyrimidine linkage and hydroxy group positioning. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or LC-MS, with acceptance criteria of ≥95% purity .

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer : Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological activity, particularly its enzyme inhibition or antimicrobial properties?

  • Methodological Answer : Perform enzyme kinetics assays (e.g., Michaelis-Menten analysis) to identify competitive/non-competitive inhibition. For antimicrobial studies, use broth microdilution (CLSI guidelines) to determine MIC/MBC values. Structural analogs (e.g., pyrimidine-5-carboxamides) can be synthesized to correlate substituent effects with activity .

Q. How should researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell line specificity, assay pH, or solvent effects). Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and cross-reference with computational docking studies to assess target binding consistency .

Q. What experimental designs are suitable for assessing the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Use OECD 301/302 guidelines for biodegradability testing. Accelerated environmental studies (e.g., hydrolysis at varying pH, UV exposure) identify degradation products. LC-MS/MS quantifies parent compound and metabolites in simulated aquatic/soil systems .

Q. How can computational modeling predict solubility and bioavailability challenges for this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate logP and pKa values. Molecular dynamics simulations (e.g., using GROMACS) model solvation behavior. ADMET predictors (e.g., SwissADME) forecast permeability and metabolic stability .

Q. What strategies mitigate low aqueous solubility during in vitro assays?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or solubilizing agents (cyclodextrins, surfactants). Nanoformulation (liposomes or polymeric nanoparticles) enhances dispersion. Solubility is quantified via shake-flask method with UV-Vis calibration curves .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.